An In-depth Technical Guide to 1-Amino-2-methylpropan-2-ol: Physicochemical Properties, Synthesis, and Analysis
An In-depth Technical Guide to 1-Amino-2-methylpropan-2-ol: Physicochemical Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-methylpropan-2-ol, a chiral amino alcohol, is a versatile building block in organic synthesis. Its utility is particularly notable in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of more complex molecules, including inhibitors and drug metabolites. A significant application of this compound is in the preparation of Darunavir, a potent protease inhibitor used in the treatment of HIV.[1] This guide provides a comprehensive overview of the physical and chemical properties of 1-Amino-2-methylpropan-2-ol, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities.
Physicochemical Properties
1-Amino-2-methylpropan-2-ol is a colorless to pale yellow liquid or oil at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | [1] |
| Molecular Weight | 89.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/oil | [1] |
| Density | 0.957 g/mL at 25 °C | |
| Boiling Point | 151 °C (lit.) | [1] |
| Melting Point | 8.72 °C (estimate) | [1] |
| Refractive Index | n20/D 1.448 | |
| Flash Point | 73.8 °C (closed cup) |
Chemical and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 2854-16-2 | [1] |
| SMILES | CC(C)(O)CN | |
| InChI | 1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3 | |
| pKa | 12.99 ± 0.50 (predicted) | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | [1] |
| ¹H NMR (300 MHz, CDCl₃) δ | 2.60 (s, 2H), 1.69 (s, 6H) | [1] |
Experimental Protocols
Synthesis of 1-Amino-2-methylpropan-2-ol from Acetone (B3395972) Cyanohydrin
This protocol describes the synthesis of 1-Amino-2-methylpropan-2-ol via the reduction of acetone cyanohydrin using lithium aluminum hydride (LiAlH₄).[1]
Materials:
-
Acetone cyanohydrin
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Sodium sulfate (B86663) decahydrate (B1171855) (Na₂SO₄·10H₂O)
-
Potassium fluoride (B91410) (KF)
-
Diatomaceous earth (Celite)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of lithium aluminum hydride (6.08 g, 160 mmol) in anhydrous tetrahydrofuran (180 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of acetone cyanohydrin (7.32 mL, 80.0 mmol) in anhydrous tetrahydrofuran (20 mL) to the LiAlH₄ suspension over a period of 15 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate and potassium fluoride.
-
Allow the mixture to stir at 35 °C for 30 minutes.
-
Filter the mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the oily product, 1-Amino-2-methylpropan-2-ol.
Purification by Vacuum Distillation
Crude 1-Amino-2-methylpropan-2-ol can be purified by vacuum distillation. This technique is suitable for compounds that have a high boiling point at atmospheric pressure or are prone to decomposition at elevated temperatures.
Apparatus:
-
Distillation flask
-
Short path distillation head with condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle with stirrer
-
Thermometer
Procedure:
-
Place the crude 1-Amino-2-methylpropan-2-ol into the distillation flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask while stirring.
-
Collect the fraction that distills at a constant temperature. For 1-Amino-2-methylpropan-2-ol, the boiling point is approximately 95-97 °C at 20 mmHg.[2]
-
Once the distillation is complete, cool the system and carefully release the vacuum before turning off the heat.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
While a specific protocol for 1-Amino-2-methylpropan-2-ol was not found, a reverse-phase HPLC method for the closely related compound 2-Amino-2-methylpropan-1-ol can be adapted. This method is suitable for purity analysis and pharmacokinetic studies.[3][4]
Suggested Conditions:
-
Column: A reverse-phase column such as Newcrom R1 or a C18 column.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. For mass spectrometry (MS) compatibility, formic acid can be used as an additive. For UV detection, phosphoric acid can be used.[3][4]
-
Detector: UV or Mass Spectrometer.
Biological Activity and Signaling
1-Amino-2-methylpropan-2-ol has been described as a cytotoxic molecule with potential anticancer and antiviral properties. Its mechanism of anticancer activity is suggested to involve the induction of nucleophilic attack on DNA, leading to strand breakage and subsequent apoptosis. However, detailed studies on its involvement in specific cellular signaling pathways are limited.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-Amino-2-methylpropan-2-ol from acetone cyanohydrin.
Caption: Workflow for the synthesis of 1-Amino-2-methylpropan-2-ol.
Proposed Mechanism of Cytotoxicity
This diagram outlines the proposed mechanism by which 1-Amino-2-methylpropan-2-ol may exert its cytotoxic effects on cancer cells.
References
- 1. 1-Amino-2-methylpropan-2-ol | 2854-16-2 [chemicalbook.com]
- 2. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]
- 3. Separation of 2-Amino-2-methylpropan-1-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Amino-2-methylpropan-1-ol | SIELC Technologies [sielc.com]



